Introduction: The Strategic Advantage of a Doubly Protected Serine Building Block
Introduction: The Strategic Advantage of a Doubly Protected Serine Building Block
An In-depth Technical Guide to N-Boc-O-(tert-butyl)-L-serine Dicyclohexylamine Salt
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid residues is paramount. Serine, with its nucleophilic hydroxyl side chain, presents a unique challenge, requiring a robust protection strategy to prevent unwanted side reactions during peptide coupling. N-Boc-O-(tert-butyl)-L-serine Dicyclohexylamine Salt (Boc-Ser(tBu)-OH·DCHA) emerges as a cornerstone reagent, meticulously designed to navigate this challenge. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and application, offering field-proven insights for researchers and drug development professionals.
The compound features two critical protecting groups: the N-terminal tert-butoxycarbonyl (Boc) group and the O-tert-butyl (tBu) group for the side-chain hydroxyl. The Boc group provides acid-labile protection for the α-amino group, a foundational element of the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][2] The tBu group offers robust protection for the serine side chain, which is also removable under strong acidic conditions, but is stable to the milder acidic conditions used for Boc-group removal.[1]
The formation of a dicyclohexylamine (DCHA) salt is a strategic choice to enhance the compound's physical characteristics. While the free acid form of Boc-Ser(tBu)-OH can be difficult to handle, the DCHA salt is a stable, crystalline solid.[3][4] This crystallinity simplifies purification through recrystallization, improves shelf-life, and ensures easier and more accurate handling in the laboratory.[3][5]
Core Physicochemical and Handling Properties
The reliable application of Boc-Ser(tBu)-OH·DCHA hinges on a clear understanding of its physical and chemical properties. These attributes dictate storage conditions, solvent selection, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 18942-50-2 | [6][7][8] |
| Molecular Formula | C₂₄H₄₆N₂O₅ | [6][8][9] |
| Molecular Weight | 442.63 g/mol | [9][10] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 161 - 164 °C | [4][6][9] |
| Solubility | Soluble in many organic solvents. | [11] |
| Optical Rotation | [α]²⁵/D: +22.5 to +27.5° (c=2% in DMF) | [4] |
| Purity | ≥98% (TLC/HPLC) | [4][5] |
Stability and Storage:
The compound is stable under normal conditions.[9] For long-term stability, it should be stored in a cool, dry place, ideally refrigerated between 2-8°C, in a well-sealed container to prevent moisture absorption.[12] It is incompatible with strong oxidizing agents.[9]
Synthesis and Purification: A Validated Workflow
The synthesis of Boc-Ser(tBu)-OH·DCHA is a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The general pathway involves the sequential protection of the L-serine amino and hydroxyl groups, followed by salt formation.
Experimental Protocol: Synthesis
Step 1: N-Boc Protection of L-Serine
This initial step protects the α-amino group to prevent it from participating in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for introducing the Boc group.[][14]
-
Materials: L-serine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, 1 N Sodium hydroxide (NaOH).[15]
-
Procedure:
-
Dissolve L-serine in an ice-cold 1 N NaOH solution.[15]
-
To this solution, add a solution of Boc₂O in dioxane with vigorous stirring.[15]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC.[11]
-
Once the reaction is complete, perform an aqueous workup. Acidify the aqueous layer to a pH of 2-3 and extract the product, N-Boc-L-serine, with a suitable organic solvent like ethyl acetate.[16] The resulting N-Boc-L-serine is often an oil or a non-crystalline solid.[3]
-
Step 2: O-tert-butyl Protection of N-Boc-L-Serine
With the amino group protected, the side-chain hydroxyl is protected using the tert-butyl group. This step is crucial for preventing side-chain acylation during peptide coupling.
-
Materials: N-Boc-L-serine, Isobutylene, Dichloromethane (DCM), Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve N-Boc-L-serine in DCM in a pressure-rated vessel.
-
Cool the solution and add a catalytic amount of concentrated sulfuric acid.
-
Carefully introduce a measured excess of condensed isobutylene.
-
Seal the vessel and allow it to stir at room temperature. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, carefully vent the vessel, and quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the N-Boc-O-(tert-butyl)-L-serine free acid and purify. The product at this stage is often not crystalline.[4]
-
Step 3: Formation and Purification of the Dicyclohexylamine (DCHA) Salt
This final step converts the oily or amorphous free acid into a stable, crystalline salt, which is the key to simplifying handling and purification.[3]
-
Materials: Crude N-Boc-O-(tert-butyl)-L-serine, Dicyclohexylamine (DCHA), Ethyl acetate or Diethyl ether.[3]
-
Procedure:
-
Dissolve the crude N-Boc-O-(tert-butyl)-L-serine in a suitable organic solvent such as ethyl acetate.[3]
-
Slowly add dicyclohexylamine to the stirred solution.[11]
-
The crystalline dicyclohexylammonium salt will precipitate out of the solution. This can be encouraged by cooling the mixture.[3]
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product.[3][11]
-
For further purification, recrystallization from an appropriate solvent system can be performed.[11]
-
Synthesis Workflow Diagram
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Ser(tBu)-OH . DCHA Novabiochem 18942-50-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. wwmponline.com [wwmponline.com]
- 7. peptide.com [peptide.com]
- 8. N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt, 98% 25 g | Request for Quote [thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. BOC-O-T-BUTYL-L-SERINE DCHA SALT | VSNCHEM [vsnchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-O-Tert-Butyl-L-Serine Dicyclohexylamine Salt: Properties, Uses & Reliable Supplier in China [nj-finechem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
